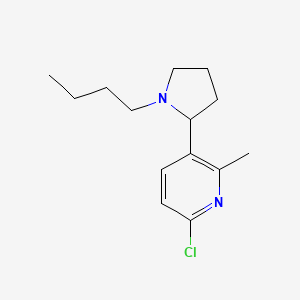
3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin ist eine chemische Verbindung, die zur Klasse der Pyridinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyridinrings aus, der mit einer Butylpyrrolidinylgruppe, einem Chloratom und einer Methylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin beinhaltet typischerweise die Reaktion von 2-Chlor-3-methylpyridin mit 1-Butylpyrrolidin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydrid oder Kaliumcarbonat, durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Die Reaktionsmischung wird auf eine geeignete Temperatur erhitzt, häufig etwa 80-100 °C, um den Abschluss der Reaktion sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation oder Chromatographie eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-butylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Das Chloratom im Pyridinring kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyridin-N-oxid-Derivaten.
Reduktion: Bildung von reduzierten Pyridinderivaten.
Substitution: Bildung von substituierten Pyridinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Mittel.
Industrie: Bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext des Gebrauchs variieren.
Wissenschaftliche Forschungsanwendungen
3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(1-Methylpyrrolidin-2-yl)pyridin: Eine strukturell ähnliche Verbindung mit einer Methylgruppe anstelle einer Butylgruppe.
3-(1-Butylpyrrolidin-2-yl)pyridin: Es fehlen die Chlor- und Methylsubstituenten, die in 3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin vorhanden sind.
Einzigartigkeit
3-(1-Butylpyrrolidin-2-yl)-6-chlor-2-methylpyridin ist einzigartig aufgrund des Vorhandenseins von sowohl Chlor- als auch Methylsubstituenten am Pyridinring, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Diese Substituenten können seine Bindungsaffinität zu bestimmten Zielstrukturen erhöhen oder seine pharmakokinetischen Eigenschaften verändern, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C14H21ClN2 |
|---|---|
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
3-(1-butylpyrrolidin-2-yl)-6-chloro-2-methylpyridine |
InChI |
InChI=1S/C14H21ClN2/c1-3-4-9-17-10-5-6-13(17)12-7-8-14(15)16-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
PHCFOUXQJCTJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC1C2=C(N=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





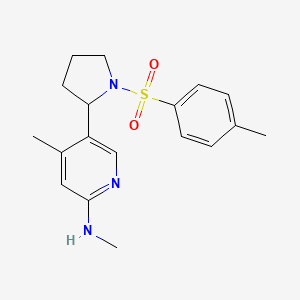

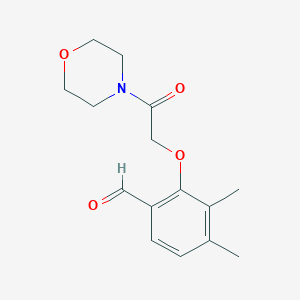
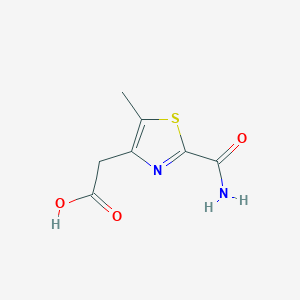
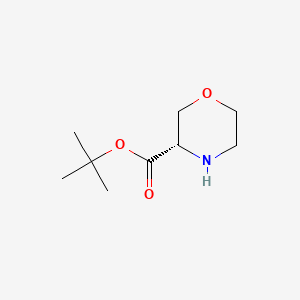

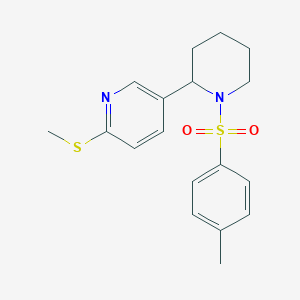

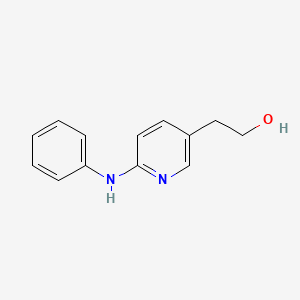
![6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11800359.png)

